7-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and carbamoyl groups in its structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrazolopyrimidine core through cyclization reactions.
Step 2: Introduction of the methoxyphenyl groups via electrophilic aromatic substitution.
Step 3: Carbamoylation to introduce the carbamoyl group.
Step 4: Final carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
7-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl and carbamoyl groups could play a role in binding to the target site, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(4-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: can be compared with other pyrazolopyrimidines, such as:
Uniqueness
The unique combination of methoxyphenyl and carbamoyl groups in its structure may confer distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H20N4O5/c1-30-15-8-6-13(7-9-15)19-11-18(22(28)29)25-20-17(12-23-26(19)20)21(27)24-14-4-3-5-16(10-14)31-2/h3-12,19,25H,1-2H3,(H,24,27)(H,28,29) |
InChI Key |
SUHBFUFYVFYRQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=CC=C4)OC)C(=O)O |
Origin of Product |
United States |
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